molecular formula C11H11NO2 B3145539 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde CAS No. 57666-21-4

5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No. B3145539
CAS RN: 57666-21-4
M. Wt: 189.21 g/mol
InChI Key: YTWVRHZUESWTCJ-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H11NO2 .


Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 189.21 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Structural and Interaction Studies

The compound has been a subject of interest in structural chemistry, with studies exploring its intermolecular interactions, molecular geometry optimizations, and thermal stability. The research provides insights into the crystal structure, Hirshfeld surface, and short intermolecular connections on the molecule surface. Such studies are fundamental for understanding the compound's physical and chemical properties, which are essential for its potential applications in material science and pharmaceuticals (Barakat et al., 2017).

Synthesis and Characterization

The compound's synthesis and characterization have been a focal point, with research documenting the condensation reactions involving 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde to yield various derivatives. These studies not only expand the chemical knowledge of this compound but also pave the way for its utilization in creating more complex molecules for various applications, such as material sciences and drug discovery (Tahir & Shad, 2010).

Marine Biology and Natural Products

Interestingly, derivatives of this compound have been found in marine organisms, highlighting the compound's significance in natural product chemistry and potentially in drug discovery. The isolation of such compounds from natural sources underscores their potential biological activities and applications in developing new therapeutic agents (Abdjul et al., 2015).

Organic Synthesis and Reactions

The compound's reactivity and versatility in organic synthesis are noteworthy. It has been used as a substrate in nucleophilic substitution reactions, demonstrating its potential as a building block in the synthesis of more complex organic molecules. This aspect is crucial for its applications in organic chemistry and drug synthesis, where it can lead to the development of novel compounds with significant biological activities (Yamada et al., 2012).

Safety and Hazards

The safety information available indicates that 5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests that there is potential for future research and development in this area.

Mechanism of Action

Target of Action

5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways and their downstream effects.

Pharmacokinetics

The compound is known to be stored in an inert atmosphere at 2-8°c , suggesting that it may have specific storage requirements for optimal stability and bioavailability.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.

Action Environment

The compound is known to be stored in an inert atmosphere at 2-8°c , suggesting that specific environmental conditions may be necessary for its optimal stability and efficacy.

properties

IUPAC Name

5-hydroxy-1,2-dimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14)3-4-11(9)12(7)2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWVRHZUESWTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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